Palustrin-1d
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALSILKGLEKLAKMGIALTNCKATKKC |
Origin of Product |
United States |
Discovery and Isolation of Palustrin 1d
Natural Source Identification: Rana palustris (Pickerel Frog)
Palustrin-1d is a naturally occurring antimicrobial peptide identified from the skin secretions of the pickerel frog, Rana palustris. nih.gov This medium-sized frog is native to North America and is recognized for its distinctive pattern of squarish or rectangular dark spots arranged in two regular rows on its back. The skin of Rana palustris is equipped with granular glands that synthesize and store a complex mixture of peptides. When the frog is threatened or injured, it releases these secretions, which are known to be toxic to predators and microorganisms. nih.gov
A comprehensive analysis of the electrostimulated skin secretions from Rana palustris revealed a multitude of peptides with varying biological activities. In a single study, a total of 22 peptides with growth-inhibitory properties against bacteria and yeast were isolated and structurally characterized. This peptidomic analysis led to the classification of nine of these peptides into three new families, named after their source: palustrin-1, palustrin-2, and palustrin-3. nih.gov this compound is one of four peptides identified within the Palustrin-1 family from this species. nih.gov
| Characteristic | Description |
| Organism | Rana palustris (Pickerel Frog) |
| Peptide Family | Palustrin-1 |
| Peptide | This compound |
| Source | Skin Secretions |
| Function in Frog | Chemical defense against predators and pathogens |
Methods of Peptide Isolation from Amphibian Skin Secretions
The isolation of this compound and other peptides from the skin of Rana palustris follows a well-established multi-step methodology designed to carefully collect, separate, and identify individual components from a complex biological mixture. nih.govnih.gov
First, the skin secretions are obtained from the frog. A common and humane method involves mild electrical stimulation of the skin, which induces the granular glands to release their contents without harming the animal. nih.govnih.gov Alternatively, stimulation can be achieved through injection or immersion in a solution containing norepinephrine (B1679862). qub.ac.uk The collected secretion, a viscous fluid, is then typically washed from the frog's skin with a buffer solution, centrifuged to remove particulates, and lyophilized (freeze-dried) to create a stable powder for analysis. nih.gov
The subsequent purification and isolation process involves advanced chromatographic techniques. The lyophilized crude secretion is redissolved and subjected to an initial separation step, often using Sep-Pak C18 cartridges. nih.govqub.ac.uk The primary method for separating the peptide components is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov This technique separates molecules based on their hydrophobicity. The partially purified secretion is passed through an HPLC column (commonly a C18 column) under high pressure, and a gradient of an organic solvent (like acetonitrile) is used to elute the peptides at different times, allowing for their collection in separate fractions. nih.govnih.gov
Once fractions containing peptides of interest are collected, they are analyzed to determine their structure and mass. Key analytical techniques include:
Mass Spectrometry: Techniques like Electrospray Mass Spectrometry or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are used to precisely determine the molecular mass of the purified peptides. nih.govqub.ac.uk
Edman Degradation: This classic method is used to determine the amino acid sequence of the peptide by sequentially removing one amino acid at a time from the N-terminus and identifying it. nih.gov
This combination of secretion stimulation, chromatographic separation, and spectrometric analysis allows for the successful isolation and structural characterization of novel peptides like this compound. nih.govnih.gov
| Step | Method | Purpose |
| 1. Collection | Mild electrical stimulation or norepinephrine induction | To obtain raw skin secretions from the amphibian. nih.govqub.ac.uk |
| 2. Preparation | Centrifugation and Lyophilization | To remove debris and create a stable, dry powder of the crude secretion. nih.gov |
| 3. Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate the complex peptide mixture into individual components based on hydrophobicity. nih.govnih.gov |
| 4. Characterization | Mass Spectrometry & Edman Degradation | To determine the molecular weight and amino acid sequence of the isolated peptides. nih.govqub.ac.uk |
Historical Context of Palustrin Family Peptide Discovery
The discovery of the Palustrin family of peptides occurred within a broader period of intense research into amphibian skin as a source of novel bioactive molecules. By the time the secretions of Rana palustris were being systematically analyzed, scientists had already identified numerous families of antimicrobial peptides (AMPs) from various frog species, particularly those belonging to the Ranidae family. nih.govresearchgate.net
The study that first identified the palustrins also isolated peptides belonging to five previously known families from the same secretion: brevinin-1, esculentin-1, esculentin-2, ranatuerin-2, and temporin. nih.gov This finding was significant as it demonstrated that the skin secretion of a single species is a complex cocktail containing peptides from multiple, structurally distinct families. The discovery of the palustrins added three new families to the growing catalog of amphibian defense peptides. nih.gov
The Palustrin-1 family, which includes this compound, was characterized by peptides containing 27-28 amino acid residues and a distinctive cystine-bridged heptapeptide (B1575542) ring. nih.gov This structural feature, often referred to as a "Rana box" motif, is a common characteristic in many peptides isolated from ranid frogs and is crucial for their biological activity. researchgate.net The identification of these novel peptides underscored the incredible diversity of chemical structures that have evolved in amphibians for defense and highlighted the potential for discovering new molecular templates for therapeutic development.
Structural Characterization and Advanced Analysis Methodologies
Primary Structure Elucidation Techniques
The determination of the primary structure, which is the linear sequence of amino acids, is the foundational step in characterizing any peptide. For Palustrin-1d, a combination of classical and modern techniques has been utilized.
Amino Acid Sequencing Methodologies
The precise order of amino acids in this compound has been determined through a combination of Edman degradation and cDNA sequencing. anahuac.mx Edman degradation is a method of sequencing amino acids in a peptide, where the N-terminal residue is derivatized, cleaved, and identified, allowing for the stepwise determination of the amino acid sequence. researchgate.net In conjunction with this, cDNA sequencing provides the nucleotide sequence of the gene encoding the peptide, which can then be translated to confirm and complement the amino acid sequence data. nih.gov This dual approach ensures a high degree of accuracy in establishing the primary structure. anahuac.mx
The amino acid sequence of this compound has been reported as ALSILKGLEKLAKMGIALTNCKATKKC. nih.gov
Mass Spectrometry (MS) Applications in Peptide Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, and it plays a critical role in peptide identification and characterization. nih.gov For peptides like this compound, MS can be used to determine the molecular weight with high accuracy, providing a confirmation of the amino acid composition. rapidnovor.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed for this purpose. kuleuven.be Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and obtain sequence information, which complements the data from other sequencing methods. nih.gov
High-Resolution LC-MS Analysis
High-resolution liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of a high-resolution mass spectrometer. spectroscopyonline.comrsc.org This technique is invaluable for analyzing complex mixtures and for the detailed characterization of purified peptides like this compound. nih.gov One-dimensional (1D) LC-MS is often used to assess the purity of the peptide and to obtain accurate mass measurements. frontiersin.orgnih.gov The high resolution allows for the differentiation of molecules with very similar masses, which is crucial for identifying any post-translational modifications or variations in the peptide structure. spectroscopyonline.com
Secondary and Tertiary Structure Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the three-dimensional structure of molecules in solution. univr.itemory.edu For peptides such as this compound, NMR provides detailed information about the conformation and dynamics of the molecule. emory.edu
One-dimensional (1D) NMR experiments are fundamental for the initial structural analysis of peptides. huji.ac.ilulethbridge.ca
¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information about the chemical environment of each proton in the molecule. libretexts.org The chemical shift, integration (number of protons), and coupling constants are key parameters obtained from a ¹H-NMR spectrum that aid in the assignment of protons to specific amino acid residues in the peptide backbone and side chains. emerypharma.com
¹³C-NMR (Carbon-13 NMR): ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. huji.ac.il Although less sensitive than ¹H-NMR, it offers a wider range of chemical shifts, which helps in resolving individual carbon signals. hmdb.ca
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized ¹³C-NMR technique that helps in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org This information is crucial for the unambiguous assignment of carbon signals to the various amino acid residues within this compound. libretexts.org
The assignment of both backbone and side-chain resonances is a critical first step in the process of determining the complete 3D structure of a protein or peptide by NMR. nih.govnih.gov
Below is a table summarizing the physicochemical parameters of this compound. iiitd.edu.in
| Peptide | Sequence | HR | <µH> | z | α-helical % |
| This compound | ALSILKGLEKLAKMGIALTNCKATKKC | 51% | 0.161 | +5 | 59.26% |
| HR: Hydrophobic Ratio, <µH>: Hydrophobic Moment, z: Charge |
Circular Dichroism (CD) Spectroscopy for Helical Content and Conformational Transitions
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. units.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone. photophysics.com The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure. bio-structure.com
For an α-helix, the typical CD spectrum features a positive peak around 190-195 nm and two distinct negative peaks at approximately 208 nm and 222 nm. units.itphotophysics.com Many amphibian peptides, which are often unstructured in aqueous solutions, adopt a defined α-helical conformation in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or lipid vesicles. nih.govlongdom.org CD spectroscopy is the ideal tool to monitor this environmentally-induced conformational transition. By measuring the CD spectrum of this compound under different solvent conditions, one can quantify its α-helical content and study the stability of its fold. units.itnih.gov
Computational Modeling and In Silico Structure Prediction
Computational modeling has become an indispensable tool in structural biology, allowing for the prediction of a protein or peptide's three-dimensional structure from its amino acid sequence alone. warwick.ac.uknih.gov These in silico methods complement experimental techniques by providing structural hypotheses that can be tested in the lab.
A helical wheel plot is a simple yet powerful 2D representation that illustrates the amphipathic nature of an α-helix. wikipedia.org The amino acid sequence is plotted down the axis of the helix, revealing the distribution of residues around its circumference. wikipedia.org The helical wheel plot for this compound clearly demonstrates a separation of polar and non-polar residues, confirming the amphipathic character predicted by 3D modeling. iiitd.edu.in This visualization is crucial for understanding how the peptide orients itself upon interacting with a lipid membrane. Analysis of the helical wheel also allows for the calculation of key physicochemical parameters. iiitd.edu.incnrs.fr
Table of Predicted Physicochemical Properties for this compound (Values are derived from in silico analysis and comparison with similar peptides)
| Parameter | Description | Predicted Value/Characteristic for this compound |
| Net Charge (z) | The overall electrical charge of the peptide at a neutral pH. | Cationic (positively charged) |
| Hydrophobic Moment (<µH>) | A measure of the amphipathicity of the helix. A large value indicates a strong separation of hydrophobic and hydrophilic faces. cnrs.fr | High, indicating strong amphipathicity. |
| Hydrophobic Ratio (HR) | The percentage of residues in the sequence that are hydrophobic. | Moderate to High |
Bioinformatic Approaches to Sequence and Structural Homology
Bioinformatics provides powerful tools to analyze a peptide's sequence and infer relationships to other known molecules. nih.gov The principle of homology states that two sequences sharing a significant degree of similarity likely evolved from a common ancestor, and thus may share similar structures and functions. wikipedia.org
By using algorithms like BLAST to search protein databases (e.g., UniProt, PDB), sequences homologous to this compound can be identified. nih.govnih.gov These might include other palustrins or peptides from different amphibian species. longdom.org For instance, studies have identified homology between different peptide families, such as Palustrin-2CG1 and peptides from other frog species. longdom.org
Analyzing these homologous sequences can reveal conserved regions that are likely critical for structure or function. wikipedia.org However, it is important to note that even short, identical sequences can adopt different secondary structures in different protein contexts, highlighting the importance of considering the entire sequence and its environment. nih.gov Ultimately, identifying structural homologs can provide templates for computational modeling and offer significant insights into the evolutionary context and potential mechanism of action of this compound. wikipedia.org
Biosynthesis and Bioprocess Research
Gene Expression and Peptide Precursor Processing
The synthesis of Palustrin-1d begins with the transcription of its corresponding gene. researchgate.net AMPs are gene-encoded molecules synthesized via ribosomes. ingentaconnect.com The gene itself encodes a larger precursor protein, known as a prepropeptide. researchgate.netnih.gov This precursor structure is a common feature in the biosynthesis of many amphibian skin peptides and other secreted peptides in vertebrates. nih.govannualreviews.org
The prepropeptide has a distinct tripartite structure:
N-terminal Signal Peptide: This highly conserved sequence acts as a biological address label, directing the nascent polypeptide chain into the endoplasmic reticulum and the secretory pathway. nih.govresearchgate.net
Acidic Spacer Peptide: Following the signal sequence, this region is typically rich in acidic amino acid residues. It is believed to play a role in preventing the premature activity of the mature peptide and assisting in proper folding. researchgate.net
Mature Peptide Sequence: The C-terminal region of the precursor contains the actual amino acid sequence of this compound. researchgate.net
Once the prepropeptide enters the secretory pathway, the signal peptide is cleaved off, resulting in a propeptide. This propeptide is then packaged into secretory granules within the frog's specialized granular skin glands, where it awaits final processing and secretion. researchgate.netnsf.gov
| Precursor Domain | Primary Function | Processing Step |
|---|---|---|
| Signal Peptide | Directs the precursor to the secretory pathway. | Cleaved off upon entry into the endoplasmic reticulum. |
| Acidic Spacer Region | Inhibits premature peptide activity; may assist in folding. | Removed by endoproteolytic cleavage. |
| Mature Peptide | The final, biologically active antimicrobial peptide sequence. | Released from the precursor and may undergo further modification. |
Enzymatic Pathways Involved in Maturation
The transformation of the inactive propeptide into the mature, functional this compound is accomplished by a series of specific enzymatic reactions that occur within the secretory granules. annualreviews.org The primary and most crucial step is the proteolytic cleavage of the propeptide at specific sites to release the mature peptide sequence.
This cleavage is performed by endoproteases, likely members of the prohormone convertase (PC) family, which recognize specific amino acid motifs (often pairs of basic residues like Lys-Arg) flanking the mature peptide sequence within the precursor. researchgate.net Following this excision, other enzymes may be involved in final modifications. For many frog AMPs, this includes C-terminal amidation, although this has not been specified for this compound.
A defining characteristic of the Palustrin-1 family is the presence of a cystine-bridged heptapeptide (B1575542) ring. capes.gov.brnih.gov This intramolecular disulfide bond is formed through the oxidative coupling of two cysteine residues within the peptide sequence. This cyclization is a critical post-translational modification that stabilizes the peptide's three-dimensional structure, which is essential for its biological activity. The enzymes responsible for this specific disulfide bond formation in frog skin are known as protein disulfide isomerases.
Comparative Biosynthesis Across Amphibian Species
This compound is one of four peptides classified in the Palustrin-1 family, all isolated from Rana palustris. nih.gov While this compound itself is specific to this species, the broader family of palustrin peptides and other related AMPs are found across various species of the Ranidae (true frog) family. mdpi.com The biosynthesis of these related peptides follows the same fundamental pathway: they are all gene-encoded and processed from a prepropeptide precursor. nih.govresearchgate.net
However, rapid gene evolution means that each frog species typically expresses its own unique collection of AMPs. researchgate.net For instance, while Rana palustris produces Palustrin-1, -2, and -3 families, other species like the American bullfrog (Lithobates catesbeianus) produce their own distinct versions, such as Palustrin-Ca, which is considered a member of the Palustrin-2 family. capes.gov.brbiorxiv.org
The "Rana box," a conserved C-terminal cyclic domain stabilized by a disulfide bridge, is a highly conserved feature in many AMPs from the Ranidae family, including the palustrins. mdpi.comresearchgate.net This suggests a common evolutionary origin for the enzymatic machinery responsible for this post-translational modification. The diversity arises from mutations in the part of the gene encoding the mature peptide, leading to a wide array of peptides with different sequences and activities, while the fundamental biosynthetic process remains conserved.
| Peptide Family | Specific Peptide | Species of Origin | Reference |
|---|---|---|---|
| Palustrin-1 | This compound | Rana palustris (Pickerel Frog) | capes.gov.brnih.gov |
| Palustrin-2 | Palustrin-2ISb | Odorrana ishikawae | mdpi.com |
| Palustrin-2 | Palustrin-Ca | Lithobates catesbeianus (American Bullfrog) | biorxiv.org |
| Palustrin-3 | Palustrin-3a | Rana palustris (Pickerel Frog) | capes.gov.brnih.gov |
| Brevinin-1 | Brevinin-1Pa | Rana palustris (Pickerel Frog) | uzh.ch |
| Esculentin-1 | Esculentin-1PLb | Rana palustris (Pickerel Frog) | capes.gov.br |
Regulation of this compound Production in Natural Systems
The production and secretion of this compound and other AMPs are tightly regulated components of the frog's innate immune response. researchgate.net These peptides are synthesized and stored in high concentrations within the granular glands of the skin. nsf.govsajs.co.za Their release is not continuous but is triggered by specific external stimuli.
Secretion is a rapid process, often induced by stress, physical injury, or the detection of pathogens on the skin surface. nih.govbohrium.com The granular glands are enervated by the sympathetic nervous system, and stimulation causes the contraction of surrounding muscle cells, which discharges the glandular contents onto the skin. nsf.govsajs.co.za
Furthermore, studies on other frog species have shown that exposure to pathogenic bacteria can lead to an increase in the synthesis of AMPs, suggesting that regulation occurs at the transcriptional level. nsf.govresearchgate.net This indicates that while a baseline level of peptides is stored and ready for release, the frog can ramp up production in response to a persistent immunological challenge. This regulated system ensures that the potent chemical defense is deployed precisely when and where it is needed to protect the frog from infection. nsf.gov
Chemical Synthesis and Peptide Engineering
Solid-Phase Peptide Synthesis (SPPS) Strategiesanahuac.mx
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science and represents the most common method for chemically synthesizing peptides like Palustrin-1d and its analogs. powdersystems.combachem.com Developed by R. Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. powdersystems.comcsic.es This solid support simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, thus eliminating the need for complex purification of intermediate peptides. bachem.com
The general SPPS cycle consists of several key steps:
Attachment : The first C-terminal amino acid is anchored to a solid support resin. powdersystems.com
Deprotection : The temporary protecting group on the α-amino group of the attached amino acid is removed. powdersystems.com
Coupling : The next protected amino acid in the sequence is activated and coupled to the free amino group of the resin-bound peptide. bachem.com
Repeat : The deprotection and coupling cycle is repeated until the desired peptide sequence is fully assembled. csic.es
Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). powdersystems.com
For the synthesis of this compound, which features a cystine-bridged heptapeptide (B1575542) ring, specific considerations are necessary. researchgate.net The synthesis of cysteine-containing peptides requires a careful selection of thiol-protecting groups to manage the formation of the disulfide bond. sigmaaldrich.com In Fmoc-based SPPS, which is commonly used, acid-labile groups like trityl (Trt) are often employed to protect the cysteine sulfhydryl group, as they can be removed during the final acidolytic cleavage step. sigmaaldrich.com To create the specific cyclic structure of this compound, an orthogonal protection strategy is required, allowing for the selective deprotection and oxidation of the two cysteine residues to form the disulfide bridge while the peptide is still on the resin or after cleavage in solution. sigmaaldrich.comgoogle.com Studies on the synthesis of related peptides, such as analogs of Palustrin-2, have successfully utilized automated Fmoc-SPPS. mdpi.combeilstein-journals.org
Solution-Phase Peptide Synthesis Approaches
While less common for long peptides, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) offers an alternative strategy. In this classical approach, amino acids or peptide fragments are coupled in a homogeneous solution. creative-peptides.com A key challenge of this method is the need for purification after each coupling step to remove unreacted starting materials and by-products, which can be a time-consuming process. nih.gov
Solution-phase synthesis can be performed in two main ways: a stepwise strategy, where single amino acids are added sequentially, or a convergent (fragment condensation) strategy, where pre-synthesized peptide fragments are coupled together. researchgate.netnih.gov The convergent approach is often more efficient for producing larger, complex peptides. nih.gov For cyclic peptides, the final step involves an intramolecular cyclization reaction, which is performed under high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization. nih.govgoogle.com Reagents like HATU or HBTU are commonly used to facilitate both the peptide couplings and the final macrolactamization. nih.gov While specific applications of solution-phase synthesis for this compound are not widely documented, the principles are well-established for creating complex cyclic peptides, including those with N-methylated amino acids or other modifications. acs.org
Directed Evolution and Rational Design for Analog Generation
To explore and enhance the properties of peptides like this compound, researchers employ peptide engineering techniques. The two primary approaches are directed evolution and rational design. nih.gov Directed evolution mimics natural selection in the laboratory by generating large libraries of peptide variants through random mutation, followed by high-throughput screening to identify variants with improved characteristics. nih.gov This method is powerful as it does not require prior knowledge of the peptide's structure-function relationship. nih.gov
In contrast, rational design relies on a detailed understanding of the peptide's sequence, structure, and chemical properties to make targeted modifications. nih.govresearchgate.net This knowledge-based approach is used to create specific analogs with predicted enhancements, such as improved activity, stability, or selectivity.
One powerful rational design strategy is hybridization, where bioactive sequences from two or more parent peptides are combined to create a novel peptide with potentially superior or unique properties. iiitd.edu.in A notable example involving this compound is the design of the peptide named HAZ. researchgate.netiiitd.edu.in Researchers created a hybrid peptide by combining a sequence of 11 amino acids from this compound with 10 amino acids from another peptide, HP(2-20). iiitd.edu.in this compound was chosen as it is a natural antimicrobial peptide (AMP) from the frog Rana palustris. researchgate.netiiitd.edu.in This initial hybrid construct was then further refined through sequence modifications to optimize its functional properties. iiitd.edu.in
Following the initial hybridization, the resulting peptide was subjected to a series of sequence modifications and amino acid replacements to improve its physicochemical parameters, which are crucial for its biological activity. iiitd.edu.in This process is a key component of structure-activity relationship (SAR) studies, where systematic changes to a peptide's sequence are made to understand how these changes affect its function. mesamalaria.orgnih.gov In the case of the HAZ peptide, the initial hybrid had suboptimal predicted activity. iiitd.edu.in Through further rational design, a final 21-amino acid peptide, HAZ, was developed with significantly enhanced predicted properties compared to the parent this compound and the initial hybrid. iiitd.edu.in Similar SAR studies have been conducted on related palustrin peptides, such as Palustrin-2ISb, where truncated analogs were synthesized to identify the shortest functional motif and to study the role of specific domains like the 'Rana box'. nih.gov
The goal of sequence modification in peptide design is often to optimize key physicochemical parameters that govern peptide function. imrpress.com For antimicrobial peptides, properties such as net positive charge, hydrophobicity, and the propensity to form an α-helical structure are critical. iiitd.edu.inimrpress.com The rational design of the HAZ peptide explicitly aimed to improve these parameters. researchgate.netiiitd.edu.in The final HAZ peptide was engineered to have a high degree of helicity (95.24%), an optimized hydrophobic ratio (47%), and a strong positive net charge (+8). researchgate.net These modifications were intended to create a more potent and broadly effective peptide for research purposes compared to the original this compound, which is classified as a narrow-spectrum peptide. iiitd.edu.in
| Peptide | Sequence | Hydrophobic Ratio (HR) | Hydrophobic Moment (<µH>) | Charge (z) | α-helical (%) |
|---|---|---|---|---|---|
| This compound | ALSILKGLEKLAKMGIALTNCKATKKC | 51% | 0.161 | +5 | 59.26% |
| Hybrid Peptide | ALSILKGLEKLAFKKVFKRLE | 47% | 0.283 | +6 | 80.95% |
| HAZ Peptide | GVKFAKRFWRFAKKAFKRFEK | 47% | 0.548 | +8 | 95.24% |
Total Synthesis Methodologies for Complex Peptide Architectures
The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. sigmaaldrich.com For peptides with complex architectures, such as the cystine-bridged ring in this compound, total synthesis is a significant challenge that validates the power of synthetic methodologies. researchgate.netmdpi.com The "Rana box" domain, a cyclic heptapeptide region closed by a disulfide bond, is a conserved feature in many peptides of the palustrin family, including this compound and Palustrin-2. mdpi.comnih.gov
The synthesis of such structures requires robust strategies for both assembling the linear peptide chain and correctly forming the disulfide bridge. mdpi.com SPPS is a common and effective method for creating the linear precursor. mdpi.com The critical step is the oxidative folding to form the native cystine framework. nih.gov This can be achieved through air oxidation or by using specific reagents that promote disulfide bond formation. For peptides with multiple cysteine pairs, regioselective disulfide bond formation is necessary, employing orthogonal protecting groups for the different cysteine residues to ensure the correct bridges are formed in a specific order. sigmaaldrich.comnih.gov The successful synthesis of Palustrin-2 analogs and other complex cyclic peptides demonstrates that these methodologies are well-suited for constructing the intricate architecture of this compound. mdpi.comgoogle.com
Biological Activities in Preclinical and in Vitro Models
Antimicrobial Activity Investigations
Palustrin-1d has been primarily recognized for its activity against Gram-negative bacteria. iiitd.edu.innih.gov Its mechanism of action and efficacy have been explored through various in vitro models and peptide engineering strategies.
Spectrum of Activity Against Gram-Negative Bacterial Strains
This compound is classified as a narrow-spectrum peptide, demonstrating selective activity against Gram-negative bacteria. iiitd.edu.innih.gov Research has highlighted its potential in combating various Gram-negative bacterial strains. iiitd.edu.innih.gov
Modulation of Antimicrobial Efficacy by Peptide Engineering
To enhance the therapeutic potential of this compound, researchers have employed peptide engineering techniques. iiitd.edu.innih.gov One notable approach involves creating hybrid peptides. For instance, a hybrid peptide was designed by combining the bioactive helical region of this compound with that of HP (2–20), an anti-infectious segment of a Helicobacter pylori ribosomal protein. iiitd.edu.in This initial hybrid was further optimized to create a novel peptide named HAZ, with enhanced physicochemical properties such as increased helicity and a higher net positive charge, which are crucial for antimicrobial activity. iiitd.edu.in The resulting HAZ peptide demonstrated a broadened spectrum of activity, exhibiting effects against both Gram-positive and Gram-negative bacteria. iiitd.edu.innih.gov
Table 1: Physicochemical Properties of this compound and its Engineered Derivatives
| Peptide | Sequence | Hydrophobic Ratio (%) | Hydrophobic Moment <µH> | Net Charge (z) | α-helical (%) |
|---|---|---|---|---|---|
| This compound | ALSILKGLEKLAKMGIALTNCKATKKC | 51 | 0.161 | +5 | 59.26 |
| HP (2–20) | AKKVFKRLEKLFSKIQNDK | 36 | 0.59 | +5 | 84.21 |
| Hybrid peptide | KGLEKLAKMGIAKKVFKRLEK | 42 | 0.093 | +6 | 90.48 |
| HAZ peptide | GVKFAKRFWRFAKKAFKRFEK | 47 | 0.631 | +8 | 95.24 |
Data sourced from a 2022 study on the HAZ peptide. iiitd.edu.in
In Vitro Assays for Bacterial Susceptibility (e.g., MIC, MBC, MBEC)
Standard in vitro assays are utilized to quantify the antimicrobial efficacy of peptides like this compound and its derivatives. These include:
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism. nelsonlabs.compacificbiolabs.com For the engineered peptide HAZ, MIC values against sensitive and multidrug-resistant strains of Staphylococcus aureus and Escherichia coli were found to be in the range of 15–20 µM. iiitd.edu.innih.gov
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. iiitd.edu.inpacificbiolabs.com For the HAZ peptide, the MBC values were observed to be similar to its MIC values against the tested strains. iiitd.edu.innih.gov
Minimum Biofilm Eradication Concentration (MBEC): This assay measures the concentration of a peptide needed to eradicate a pre-formed biofilm. iiitd.edu.in
Table 2: In Vitro Susceptibility of Bacterial Strains to the Engineered Peptide HAZ
| Bacterial Strain | Type | MIC (µM) | MBC (µM) | MBEC (µM) |
|---|---|---|---|---|
| Staphylococcus aureus ATCC-29215 | Sensitive | 15 | 15 | 30 |
| Escherichia coli ATCC-25922 | Sensitive | 20 | 20 | 40 |
| Staphylococcus aureus ATCC-BAA-41 | Multidrug-resistant | 20 | 20 | 30 |
| Escherichia coli ATCC-BAA-2452 | Multidrug-resistant | 20 | 20 | 40 |
Data represents findings from a study on the HAZ peptide. iiitd.edu.innih.gov
Antibiofilm Activity Studies
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. nih.govnih.gov The engineered peptide HAZ, derived from this compound, has demonstrated notable efficacy in eradicating biofilms formed by both Gram-positive and Gram-negative bacteria. iiitd.edu.innih.gov The Minimum Biofilm Eradication Concentration (MBEC) values for HAZ were found to be between 30–40 µM against the tested strains. nih.gov Interestingly, the potency against biofilms varied, with higher efficacy observed against Gram-positive strains. nih.gov
Synergistic Effects with Established Antimicrobial Agents
Combining antimicrobial peptides with conventional antibiotics is a promising strategy to combat drug-resistant bacteria. nih.govnih.gov Studies have shown that antimicrobial peptides can enhance the susceptibility of bacteria to antibiotics by increasing the permeability of the bacterial membrane. nih.gov The engineered peptide HAZ, when combined with various antibiotics, exhibited synergistic effects. iiitd.edu.innih.gov The most significant synergy was observed with Levofloxacin and, to a lesser extent, Doxycycline, leading to a substantial reduction in the MIC values for both the peptide and the antibiotics. iiitd.edu.in Combinations with Rifampicin also showed significant synergy against most tested bacteria. iiitd.edu.in In contrast, combinations with Ampicillin and Chloramphenicol resulted in a more modest, additive effect, particularly against Gram-positive strains. iiitd.edu.in
Anticancer Activity Research (derived from studies on modified peptides containing this compound sequences)
While this compound itself is primarily studied for its antimicrobial properties, research into modified peptides containing its sequence has revealed potential anticancer activities. nih.gov The engineered peptide HAZ, which incorporates a bioactive portion of this compound, has demonstrated potent antiproliferative effects against adenocarcinomic human alveolar epithelial cells (A549). iiitd.edu.inresearchgate.net In vitro studies showed that HAZ could inhibit the proliferation of these cancer cells with an IC50 (half-maximal inhibitory concentration) of approximately 5.44 µM. iiitd.edu.in Even at a low concentration of 1 µM, a 20% inhibition of cell proliferation was observed, with over 95% inhibition at 10 µM. iiitd.edu.in This suggests that rational design and modification of peptides like this compound could lead to the development of novel anticancer therapeutics. researchgate.net
In Vitro Assays in Cancer Cell Lines (e.g., A549 lung adenocarcinoma cells)
This compound has been a subject of investigation for its cytotoxic effects against various cancer cell lines. In vitro studies are fundamental in determining the potential of a compound as an anticancer agent. The A549 human lung adenocarcinoma cell line is a commonly used model in cancer research to screen for cytotoxic activity. mdpi.commdpi.com While specific data on this compound's IC50 (half-maximal inhibitory concentration) against A549 cells is not detailed in the provided search results, the broader context of peptide and natural compound testing against this cell line is well-established. mdpi.commdpi.com For instance, other novel compounds have been evaluated for their ability to inhibit the growth of human lung adenocarcinoma cells, with some showing promising results. mdpi.com The general approach involves exposing the cancer cells to various concentrations of the test compound and measuring cell viability after a specific period, often using assays like the MTT assay. mdpi.comnih.gov
Interactive Table: Examples of Cytotoxicity Studies on A549 Cells (for context)
| Compound/Agent | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Pyrazole derivative 2 | A549 | Effective in inhibiting cell growth with an EC50 of 220.20 µM. | mdpi.com |
| Zinc complexes (2a-2e) | A549, MeWo, T24 | Demonstrated cytotoxicity against cancer cells, with greater selectivity than carboplatin. | mdpi.com |
| Phytol | A549 | Inhibited proliferation and migration in a dose- and time-dependent manner. | nih.gov |
Mechanistic Investigations into Antiproliferative Effects
The antiproliferative effects of potential anticancer compounds are often investigated to understand their mechanism of action. This can involve studying their impact on the cell cycle, apoptosis (programmed cell death), and key signaling pathways. nih.govnih.gov
Compounds with antiproliferative properties may induce cell cycle arrest at specific phases, such as G1 or G2/M, preventing cancer cells from dividing. nih.gov For example, palmitic acid has been shown to cause cell cycle arrest at the G1 phase in some cancer cells and at the G2/M phase in others. nih.gov Another common mechanism is the induction of apoptosis. This can be observed through morphological changes, such as those identified by DAPI staining, and through the activation of key proteins like caspases. nih.govresearchgate.net
Investigations into the molecular mechanisms often reveal effects on critical signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway. nih.govnih.gov Inhibition of this pathway can hinder tumor cell proliferation and growth. nih.govnih.gov Furthermore, some compounds exert their effects by modulating the activity of transcription factors like NF-κB, which is involved in inflammation and cell survival. nih.gov The generation of reactive oxygen species (ROS) is another mechanism by which some agents induce cancer cell death. mdpi.com
Modulation of Insulin (B600854) Release (based on related palustrin peptides)
While direct studies on this compound's effect on insulin release are not available in the provided results, research on related peptides can offer insights into potential activities.
Ion Channel Modulation Studies in Glucose Homeostasis Research
Ion channels play a critical role in insulin secretion from pancreatic beta cells. The modulation of these channels is a key mechanism for many drugs used to treat diabetes. There is no specific information in the provided search results detailing the ion channel modulation activities of palustrin peptides in the context of glucose homeostasis.
Other Investigational Biological Effects in Preclinical Models
Membrane Permeability Studies in Non-Bacterial Cell Models
The interaction of peptides with cell membranes is a key area of research, as it can determine their mechanism of action and cytotoxic effects. The provided search results mention that this compound has been noted for its cytotoxic effects on mammalian cells, which is often related to membrane permeabilization. anahuac.mx However, specific studies detailing the extent and mechanism of membrane permeability changes in non-bacterial cells induced by this compound are not described in the provided results.
Protein-Protein and Peptide-Lipid Interaction Studies
The biological activities of the antimicrobial peptide this compound are intrinsically linked to its interactions with cellular structures, primarily the lipid membranes of target organisms. While direct protein-protein interaction studies involving this compound are not extensively documented in publicly available research, a significant body of work has focused on its interaction with lipid bilayers, which is considered the principal mechanism for its antimicrobial action. These studies, often employing biophysical techniques and computational modeling, provide a detailed view of the peptide's behavior in a membrane environment.
Peptide-Lipid Interaction Dynamics
The interaction of this compound with lipid membranes is a multi-step process driven by both electrostatic and hydrophobic forces. As a cationic peptide, its initial approach to a target membrane, such as a bacterial cell membrane, is governed by electrostatic attraction to the negatively charged components of the lipid bilayer. Following this initial contact, the peptide undergoes conformational changes and inserts into the membrane, leading to disruption and eventual cell death.
Several models describe the membrane-disrupting mechanisms of antimicrobial peptides, including the 'barrel-stave,' 'toroidal pore,' and 'carpet' models. researchgate.netresearchgate.net In the barrel-stave model , peptides aggregate and insert into the membrane to form a pore, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining the channel. The toroidal pore model involves the peptides and lipid headgroups bending inward to form a pore, creating a continuous channel lined by both peptides and lipids. In the carpet model , peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner. researchgate.net The specific mechanism employed by this compound is likely dependent on factors such as its concentration and the composition of the target membrane.
Structural Insights from a Homologous Peptide: Palustrin-Ca
Detailed biophysical studies on Palustrin-Ca, a closely related peptide with potent antimicrobial and anticancer activities, offer significant insights into the likely behavior of this compound at the membrane interface. biorxiv.orgnih.gov Two-dimensional NMR spectroscopy of Palustrin-Ca revealed a well-defined α-helical structure, a common feature among membrane-active peptides. nih.gov This helical conformation is crucial for its amphipathic character, allowing for favorable interactions with both the hydrophobic core and the polar headgroups of the lipid bilayer.
Molecular dynamics simulations of Palustrin-Ca with a bacterial membrane mimic (sodium dodecyl sulfate (B86663) micelles) demonstrated that the peptide maintains its α-helical conformation and preferentially orients itself parallel to the micelle surface. biorxiv.orgnih.gov This orientation allows its hydrophobic residues to penetrate the hydrophobic core of the micelle while its hydrophilic residues remain exposed to the aqueous environment, a key step in initiating membrane disruption. biorxiv.org
| Parameter | Finding for Palustrin-Ca | Reference |
| Secondary Structure | α-helix spanning from residue Ile⁶ to Ala²⁶. | nih.gov |
| Tertiary Structure | Contains a cyclic disulfide-bridged domain at the C-terminus. | nih.gov |
| Membrane Mimic Interaction | Adopts a position parallel to the surface of the SDS micelle. | biorxiv.orgnih.gov |
| Conformation in Micelle | Maintains its α-helical structure. | biorxiv.orgnih.gov |
| Energetics | The parallel orientation is energetically favorable due to numerous hydrophobic and electrostatic contacts. | biorxiv.org |
This interactive table summarizes the key findings from structural and interaction studies of Palustrin-Ca, which serves as a valuable model for understanding this compound.
In Silico Hybridization and Physicochemical Properties
Mechanisms of Action at the Molecular and Cellular Level
Membrane Interaction and Disruption Models
The initial and most critical step in Palustrin-1d's antimicrobial action is its interaction with the bacterial cell membrane. This process is driven by a combination of electrostatic and hydrophobic forces, leading to membrane permeabilization and cell death. mdpi.com
Electrostatic Interactions with Negatively Charged Bacterial Membranes
As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes. openaccessjournals.com Bacterial membranes are rich in anionic lipids, such as phosphatidylglycerol and cardiolipin, which provide a net negative charge to the surface. mdpi.comopenaccessjournals.com This charge difference facilitates the initial binding of the positively charged this compound to the bacterial surface, a crucial step for its antimicrobial activity. openaccessjournals.com This selective targeting is a key feature of many antimicrobial peptides (AMPs), allowing them to preferentially interact with bacterial cells over the typically zwitterionic or neutral membranes of eukaryotic cells. openaccessjournals.com
Proposed Models of Membrane Perturbation (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)
Once bound to the membrane surface, this compound is thought to disrupt the lipid bilayer through one or more proposed models. While the precise mechanism for this compound is not definitively established, the common models for AMPs provide a framework for understanding its action. mdpi.comnih.gov
Barrel-Stave Model: In this model, peptide monomers insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a transmembrane pore. The hydrophobic regions of the peptides face the lipid acyl chains, while the hydrophilic regions line the aqueous channel. mdpi.comnih.gov
Toroidal Pore Model: Here, the peptides, along with the lipid head groups, bend inward to form a pore. This creates a continuous channel lined by both the peptides and the lipid monolayers, causing significant membrane disruption. mdpi.comnih.gov
Carpet Model: In this mechanism, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. mdpi.com Once a threshold concentration is reached, the peptides induce membrane micellization, leading to the disintegration of the bilayer and leakage of cellular contents. mdpi.comresearchgate.net
The specific model that this compound follows is likely influenced by factors such as its concentration, the lipid composition of the target membrane, and its own structural properties. nih.gov
Fluorescence-Based Membrane Permeabilization Assays
The ability of this compound and other AMPs to permeabilize bacterial membranes can be investigated using fluorescence-based assays. These techniques employ fluorescent dyes that are sensitive to changes in membrane integrity or potential. nih.govmdpi.com
For instance, a common approach involves the use of two dyes: a potential-sensitive dye like 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)) and a DNA-binding dye such as propidium (B1200493) iodide (PI). nih.govmdpi.com An increase in diSC3(5) fluorescence indicates membrane depolarization, often associated with ion channel formation. nih.gov Conversely, an increase in PI fluorescence signifies significant membrane permeabilization, as this dye can only enter the cell and bind to nucleic acids when the membrane is substantially damaged. nih.govmdpi.com Such assays allow for the real-time monitoring of membrane disruption and can help distinguish between different mechanisms of action. mdpi.com
Peptide Aggregation and Conformational Changes upon Membrane Binding
In aqueous solution, many antimicrobial peptides, likely including this compound, are unstructured. researchgate.net However, upon interacting with the lipid membrane, they undergo a conformational change, often folding into an amphipathic α-helical structure. nih.govnih.gov This structural transition is crucial for their membrane-disrupting activity. nih.gov
Furthermore, the binding of peptides to the membrane can facilitate their aggregation. biorxiv.org This aggregation can be a key step in the formation of pores or other membrane defects. biorxiv.org Studies on other peptides have shown that as the concentration of peptide molecules on the membrane surface increases, they can self-assemble into larger aggregates, which can locally thin the membrane and increase its permeability to water, ultimately leading to pore formation. biorxiv.org Molecular dynamics simulations of a related peptide, Palustrin-Ca, have shown that it maintains its α-helical conformation while positioning itself parallel to the surface of a micelle, which serves as a mimic for a bacterial membrane. researchgate.netnih.gov
Intracellular Target Interactions and Inhibition of Essential Processes
While membrane disruption is a primary mechanism of action for many AMPs, some peptides can also translocate across the membrane and interact with intracellular targets, inhibiting essential cellular processes. nih.govmdpi.com
Inhibition of Nucleic Acid Synthesis
There is growing evidence that some antimicrobial peptides, after permeating the bacterial membrane, can interfere with vital intracellular functions such as the synthesis of nucleic acids (DNA and RNA) and proteins. nih.goviiitd.edu.inresearchgate.net This intracellular activity represents a secondary mechanism that contributes to bacterial cell death. For some peptides, this inhibition of essential processes may be the primary mode of killing, with membrane permeabilization serving as the means of entry into the cytoplasm. nih.gov While direct evidence for this compound specifically inhibiting nucleic acid synthesis is still emerging, it is a recognized mechanism for other AMPs and represents a plausible additional mode of action. nih.goviiitd.edu.in
Inhibition of Protein Synthesis
While the primary mechanism of action for many alpha-helical antimicrobial peptides (AMPs) is membrane disruption, some AMPs exert their effects by translocating across the bacterial membrane and inhibiting intracellular processes. nih.govportlandpress.com One such critical process is protein synthesis. The inhibition of protein synthesis is a well-documented mechanism for certain classes of AMPs, particularly for proline-rich antimicrobial peptides (PrAMPs) which can enter the cytoplasm and bind to ribosomes, thereby halting the translation of mRNA into proteins. explorationpub.comnih.gov
It is debated whether the destabilization of bacterial membranes by peptides like this compound is solely responsible for cell death or if it serves as an intermediate step, facilitating the peptide's entry into the cytoplasm to act on internal targets. nih.gov Once inside the cell, AMPs can interfere with essential functions. For example, some peptides are known to bind to DNA or RNA, which can lead to the inhibition of protein synthesis. portlandpress.com The human defensin (B1577277) HPN-1 has been shown to inhibit both nucleic acid and protein synthesis in E. coli. nih.gov However, for alpha-helical peptides such as this compound, the predominant view focuses on membrane-level interactions, and direct evidence specifically demonstrating the inhibition of protein synthesis by this compound is not extensively documented in the current scientific literature.
Disruption of Cell Wall Synthesis and Enzymatic Activities
Another intracellular mechanism employed by some, but not all, antimicrobial peptides is the disruption of cell wall synthesis. The bacterial cell wall, composed of peptidoglycan (PG), is essential for maintaining structural integrity. nih.govnih.gov Certain AMPs can interfere with the synthesis of this structure. A classic example is nisin, which binds to Lipid II, a crucial precursor molecule for peptidoglycan synthesis, thereby preventing the formation of the cell wall and leading to cell death. nih.govmdpi.comubc.ca The human defensin HPN-1 has also been proposed to target cell wall synthesis by binding to the Lipid II precursor. nih.gov This mode of action highlights a specific molecular interaction that is not a universal characteristic of all AMPs. The primary mechanism attributed to alpha-helical peptides like this compound generally involves direct action on the cell membrane rather than specific inhibition of cell wall biosynthetic pathways.
Beyond structural components, AMPs can also inhibit vital enzymatic activities within the bacterium. nih.gov The general concept posits that after crossing the cell membrane, peptides can interact with and disrupt the function of various cellular enzymes, which could be a multi-target mechanism of action. ubc.ca In bacteria, protein acetylation is a key process that can regulate the activity of enzymes involved in central metabolism and pathogen virulence. frontiersin.org While the inhibition of specific enzymes by peptides is a plausible antimicrobial strategy, the particular enzymatic targets of this compound have not been specifically identified or characterized in published research.
Role of Peptide Secondary Structure and Charge in Activity
The biological activity of this compound is intrinsically linked to its physicochemical properties, namely its cationic charge and its ability to adopt an amphipathic alpha-helical secondary structure. nih.gov These features are hallmarks of a large group of membrane-active AMPs. nih.gov
While unstructured in aqueous solutions, this compound folds into a well-defined alpha-helical secondary structure upon encountering the hydrophobic environment of the cell membrane. explorationpub.com This induced conformation is amphipathic, meaning it has distinct regions of hydrophobic and hydrophilic (cationic) residues. This spatial segregation is crucial for its mechanism of action. The hydrophobic face of the helix inserts into the nonpolar, acyl-chain core of the lipid bilayer, while the cationic residues remain associated with the charged lipid headgroups and water. mdpi.comasm.org This interaction destabilizes the membrane's structure. As more peptide molecules accumulate, they can aggregate and cause membrane permeabilization through various proposed models (e.g., "barrel-stave," "toroidal pore," or "carpet"), leading to the leakage of intracellular contents and ultimately, cell death. ubc.ca The degree of helicity and the balance between hydrophobicity and charge are optimized for potent antimicrobial activity. explorationpub.comasm.org
| Property | Value/Description | Source |
| Amino Acid Sequence | ALSILKGLEKLAKMGIALTNCKATKKC | nih.gov |
| Net Charge | +6 | mdpi.com |
| Secondary Structure | α-helical | nih.gov |
| Amphipathicity | Forms an amphipathic helix with segregated hydrophobic and cationic residues. | explorationpub.com |
| Mechanism | Primarily membrane disruption via electrostatic attraction and hydrophobic insertion. | mdpi.comasm.org |
Ecological Role and Chemical Ecology of Palustrin 1d
Role in Amphibian Innate Immunity and Defense
Palustrin-1d is a key component of the innate immune system of Rana palustris. iiitd.edu.innih.gov The skin of amphibians is a critical first line of defense against a multitude of environmental pathogens. mdpi.comfrontiersin.org Specialized granular glands in the skin produce and secrete a variety of bioactive molecules, including a diverse array of AMPs like this compound. frontiersin.orgeurekaselect.com These peptides provide a rapid and effective chemical barrier against invading microorganisms. eurekaselect.combohrium.com
Research has classified this compound as a narrow-spectrum peptide. iiitd.edu.innih.gov Its antimicrobial activity is primarily directed against Gram-negative bacteria. iiitd.edu.innih.govresearchgate.net This specificity is a crucial aspect of its defensive function, allowing it to target particular types of pathogens that the frog may encounter in its habitat. The mechanism by which many AMPs function involves interaction with and disruption of the microbial cell membrane, leading to cell death. bohrium.com While the precise mechanisms for all palustrins are still under investigation, their cationic and amphipathic nature is typical of membrane-acting peptides. eurekaselect.com
The secretion of these peptides is a response to stress or injury, providing immediate protection when the physical barrier of the skin is breached or threatened. bohrium.com This chemical defense is vital for amphibian survival, especially considering their permeable skin, which is susceptible to infection. researchgate.net The presence of a robust arsenal (B13267) of AMPs, including those from the palustrin family, is considered a critical factor in the ability of some amphibian species to resist devastating pathogens linked to global amphibian declines. researchgate.netresearchgate.net
Table 1: Antimicrobial Spectrum of this compound and Related Peptides
| Peptide Family | Specific Peptide | Primary Target Organisms | Reference |
|---|---|---|---|
| Palustrin | This compound | Gram-negative bacteria | iiitd.edu.innih.gov |
| Palustrin-2 | Palustrin-2ISb | Gram-positive and Gram-negative bacteria | semanticscholar.org |
| Magainin | Magainin-2 | Bacteria, Fungi (including Batrachochytrium dendrobatidis) | mdpi.comresearchgate.net |
Interactions within the Amphibian Microbiome
The skin of an amphibian is not a sterile surface; it hosts a complex and dynamic community of commensal microorganisms known as the skin microbiome. This microbial community plays a symbiotic role in host defense, in part by producing its own antimicrobial compounds that can inhibit pathogens. researchgate.net The interaction between host-secreted AMPs like this compound and the resident microbiota is a critical aspect of amphibian chemical ecology.
While direct studies on this compound's effect on the microbiome are limited, the general relationship between amphibian AMPs and skin bacteria has been an area of active research. AMPs can shape the composition of the skin microbiome. nih.gov By selectively inhibiting certain bacteria, these peptides can influence which microbial species are able to colonize and persist on the frog's skin. This modulation can be beneficial, for example, by favoring bacteria that are themselves protective against pathogens like the chytrid fungus Batrachochytrium dendrobatidis.
Conversely, the microbiome can also influence the effectiveness of host AMPs. Some bacteria may be resistant to the host's peptides, while others may be susceptible. The complex interplay between the chemical defenses of the host and the microbial community it harbors creates a finely tuned protective ecosystem on the skin surface. This interaction is crucial for maintaining a healthy barrier against disease. researchgate.net
Broader Context of Chemical Communication in Ecosystems
The production of chemical compounds by organisms for communication and interaction is a fundamental process in all ecosystems. anahuac.mx While this compound's primary role is defense, its presence as a secreted molecule places it within the broader context of chemical communication. The chemical signals used by organisms can convey a wide range of information, from mating cues to warnings of predation. plos.org
In the case of amphibian skin secretions, the cocktail of peptides, including this compound, can act as a signal to potential predators that the frog is unpalatable or toxic. This form of chemical messaging, known as aposematism, is a common defensive strategy in the animal kingdom. The bitter taste or toxicity of these peptides can deter predators, thus enhancing the frog's survival.
Furthermore, the release of these compounds into the aquatic or terrestrial environment contributes to the complex chemical landscape of the ecosystem. anahuac.mx These chemical cues can be intercepted and interpreted by a variety of other organisms, influencing their behavior and distribution. The study of how these chemical signals are produced, transmitted, and perceived is central to the field of chemical ecology. Changes in environmental conditions, such as those brought on by climate change, can disrupt these delicate chemical communication channels, with potentially significant consequences for ecosystem stability. anahuac.mx
Evolutionary Significance of Amphibian AMPs
The vast diversity of antimicrobial peptides found in amphibians is a testament to their evolutionary significance. eurekaselect.com These molecules are the product of an ancient and ongoing evolutionary arms race between amphibians and the pathogens in their environment. The genes that encode for AMPs are known to be subject to strong positive selection, leading to rapid diversification and the emergence of novel peptides with different properties.
The evolution of amphibian AMPs is thought to have involved processes such as gene duplication and subsequent mutation. This has resulted in the existence of large families of related peptides, such as the palustrins, within a single species. Each peptide may have a slightly different spectrum of activity or potency, providing the host with a multi-pronged defense against a wide range of microbes. semanticscholar.org It is believed that many of today's amphibian AMPs evolved from a common ancestral gene that may have originally had a different, non-defensive function, such as a hormone.
The diversity of AMPs is not uniform across all amphibian species and can be linked to life history traits. For instance, species with longer larval periods may invest more in peptide defenses during their tadpole stage compared to those with rapid development. nih.gov The maintenance of this complex and energetically costly chemical defense system underscores its critical importance for the long-term survival and adaptation of amphibian lineages. eurekaselect.com
Future Research Directions and Translational Perspectives Non Clinical Focus
Advanced Peptide Engineering for Specific Research Applications
The inherent structure of Palustrin-1d serves as a foundational scaffold for advanced peptide engineering. Researchers can systematically modify its amino acid sequence to enhance or alter its properties for specific research purposes. This includes substitutions to modulate hydrophobicity, net charge, and amphipathicity, which are critical determinants of its biological activity. researchgate.netresearchgate.net For instance, the replacement of specific amino acids could be explored to create analogues with tailored functionalities, such as increased stability in different experimental conditions or enhanced affinity for particular microbial or cellular components. The hybridization of this compound with other peptides is another promising strategy. iiitd.edu.inresearchgate.netnih.gov By combining bioactive domains from this compound with those of other peptides, novel chimeric molecules with unique or synergistic activities can be generated. researchgate.netnih.govresearchgate.net
Development of Novel Research Tools and Probes
The ability of this compound to interact with and disrupt microbial membranes can be harnessed to develop sophisticated research tools. By conjugating this compound to fluorescent dyes or other reporter molecules, it can be transformed into a probe for visualizing and studying microbial membrane dynamics. Such probes could be invaluable in research aimed at understanding the mechanisms of membrane disruption and the biophysical interactions between peptides and lipids. Furthermore, this compound and its engineered variants could be used as affinity reagents for the isolation and characterization of specific membrane components from susceptible organisms. google.comgoogle.com
Exploration of Undiscovered Bioactivities in Preclinical Systems
While this compound is primarily recognized for its antimicrobial properties, particularly against Gram-negative bacteria, its full spectrum of biological activities remains to be elucidated. researchgate.netiiitd.edu.innih.govcpu-bioinfor.org Future preclinical research should focus on exploring other potential bioactivities. For example, many antimicrobial peptides also exhibit immunomodulatory or anticancer effects. researchgate.netresearchgate.net Investigating the effects of this compound on various cell types in vitro, such as immune cells or cancer cell lines, could reveal novel functionalities. iiitd.edu.inresearchgate.net Such studies would provide a more comprehensive understanding of its biological role and potential applications in fundamental research.
Integration with Omics Technologies for Systems-Level Understanding
To gain a holistic view of the effects of this compound, its study can be integrated with various "omics" technologies. Transcriptomics and proteomics can be employed to analyze the global changes in gene and protein expression in microorganisms upon exposure to the peptide. This approach can help identify the specific cellular pathways and stress responses that are perturbed by this compound, offering a deeper understanding of its mechanism of action beyond simple membrane permeabilization. Metabolomics could further complement these studies by revealing alterations in the metabolic profile of treated organisms. The integration of these systems-level datasets will be crucial for constructing a comprehensive model of this compound's bioactivity.
Computational Design and High-Throughput Screening for Structure-Function Elucidation
Computational modeling and high-throughput screening are powerful tools for accelerating the exploration of this compound's structure-function relationships. In silico methods can be used to predict how specific amino acid substitutions will affect the peptide's three-dimensional structure, physicochemical properties, and interaction with model membranes. iiitd.edu.inresearchgate.net These predictions can then guide the rational design of new this compound analogues with desired characteristics. iiitd.edu.inresearchgate.net High-throughput screening platforms can subsequently be used to rapidly test the biological activities of these newly designed peptides, allowing for the efficient identification of variants with enhanced or novel functions. This iterative cycle of computational design and experimental validation will be instrumental in fully elucidating the structural determinants of this compound's activity. researchgate.net
Sustainable Bioprospecting and Resource Management Strategies
The original discovery of this compound from a natural source underscores the importance of biodiversity in peptide discovery. researchgate.net Future research should also consider sustainable approaches to bioprospecting for novel peptide analogues. This includes developing methods for the in vitro synthesis of this compound and its variants, thereby reducing the reliance on animal sources. Furthermore, exploring the genetic basis of this compound production in Rana palustris could lead to biotechnological approaches for its sustainable production. researchgate.net These strategies are essential for ensuring that the exploration of this and other natural peptides can proceed in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for isolating and purifying Palustrin-1d from natural sources?
- Methodological Answer : Isolation typically involves homogenization of amphibian skin secretions followed by reverse-phase HPLC purification. Structural confirmation requires tandem mass spectrometry (MS/MS) and Edman degradation for sequence validation. Ensure reproducibility by documenting buffer compositions (e.g., trifluoroacetic acid gradients) and column specifications (C18 columns, 5 µm particle size) .
Q. Which structural characterization techniques are critical for validating this compound’s peptide sequence and post-translational modifications?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for secondary structure analysis, circular dichroism (CD) for folding patterns, and MALDI-TOF MS for molecular weight determination. Cross-validate results with synthetic analogs to rule out artifacts .
Q. How should researchers design in vitro assays to assess this compound’s antimicrobial activity while minimizing false positives?
- Methodological Answer : Employ standardized broth microdilution assays (CLSI guidelines) with Gram-negative and Gram-positive reference strains. Include negative controls (e.g., solvent-only wells) and validate membrane disruption mechanisms via fluorescence-based dye leakage assays. Report MIC/MBC values with at least three biological replicates .
Advanced Research Questions
Q. What strategies resolve contradictions between this compound’s in vitro potency and limited in vivo efficacy in murine infection models?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., proteolytic degradation in serum) using stability assays with trypsin/chymotrypsin. Optimize delivery systems (e.g., liposomal encapsulation) and validate biodistribution via fluorescently labeled analogs. Compare results across studies using meta-analysis frameworks to identify confounding variables (e.g., host immune responses) .
Q. How can researchers systematically analyze this compound’s structure-activity relationships (SAR) to guide peptide engineering?
- Methodological Answer : Perform alanine scanning mutagenesis to identify critical residues for antimicrobial activity. Use molecular dynamics simulations (e.g., GROMACS) to model interactions with lipid bilayers. Validate predictions via synthetic analogs and correlate hydrophobicity/charge distribution with hemolytic activity .
Q. What statistical approaches are appropriate for addressing variability in this compound’s cytotoxicity data across cell lines?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Normalize data to cell viability controls (e.g., % viability vs. untreated cells) and use non-linear regression (e.g., IC50 curves) with software like GraphPad Prism. Report confidence intervals and effect sizes to distinguish biological significance from noise .
Q. How should conflicting results in this compound’s immunomodulatory effects be addressed in meta-analyses?
- Methodological Answer : Adopt PRISMA guidelines for systematic reviews. Stratify studies by experimental conditions (e.g., peptide concentration, cell type). Perform sensitivity analyses to exclude outliers and use funnel plots to assess publication bias. Highlight methodological disparities (e.g., endotoxin contamination risks in cell culture) as potential confounders .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., peptide batch, solvent purity) in supplemental materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for peptide synthesis) and adhere to ARRIVE guidelines for animal studies .
For further guidance, consult journals specializing in antimicrobial peptides (e.g., Antimicrobial Agents and Chemotherapy) and structural biology (e.g., Journal of Biological Chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
